molecular formula C8H5BrFNO B2516678 Benzoxazole, 6-bromo-4-fluoro-2-methyl- CAS No. 1449599-13-6

Benzoxazole, 6-bromo-4-fluoro-2-methyl-

Cat. No.: B2516678
CAS No.: 1449599-13-6
M. Wt: 230.036
InChI Key: YRIIBJDQDIQTAG-UHFFFAOYSA-N
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Description

Benzoxazole, 6-bromo-4-fluoro-2-methyl- is a useful research compound. Its molecular formula is C8H5BrFNO and its molecular weight is 230.036. The purity is usually 95%.
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Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Benzoxazole derivatives, specifically those radioligands like 11C-BF-227, have been instrumental in developing amyloid imaging ligands for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. Such compounds have shown robust differences in PIB retention between mild Alzheimer's patients and controls, enabling early detection of the disease and evaluation of new anti-amyloid therapies (Nordberg, 2007).

Therapeutic Activities

Benzoxazole derivatives exhibit a plethora of therapeutic activities, such as antiviral, antifungal, anticancer, antidepressant, anticonvulsant, and anti-inflammatory effects. Their biochemical and pharmacological studies have confirmed their effectiveness against a wide variety of microorganisms, showcasing their significant potential in medicinal chemistry (Femy Maria K.M et al., 2021).

Drug Discovery

The benzoxazole core structure is a critical pharmacophore in many medicinal compounds due to its versatile biological properties. Recent patents have highlighted the biological activities of benzoxazole derivatives, demonstrating their potential against various protein targets and diseases, with some reaching clinical trial stages. This underscores the role of benzoxazole derivatives in drug discovery, providing a foundation for developing new therapeutic agents (Wong, X., & Yeong, K. Y., 2021).

Safety and Hazards

This compound is classified as a danger according to its safety information. It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for “Benzoxazole, 6-bromo-4-fluoro-2-methyl-” and similar compounds are likely to involve further exploration of their potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be used as starting points for the development of new drugs .

Biochemical Analysis

Biochemical Properties

Benzoxazole, 6-bromo-4-fluoro-2-methyl-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. It also interacts with fungal enzymes, contributing to its antifungal activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition of enzyme activity .

Cellular Effects

The effects of benzoxazole, 6-bromo-4-fluoro-2-methyl-, on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death. It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, benzoxazole, 6-bromo-4-fluoro-2-methyl-, affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, benzoxazole, 6-bromo-4-fluoro-2-methyl-, exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways. For example, the compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects. Additionally, benzoxazole, 6-bromo-4-fluoro-2-methyl-, can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoxazole, 6-bromo-4-fluoro-2-methyl-, have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of benzoxazole, 6-bromo-4-fluoro-2-methyl-, vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial and fungal growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing significant toxicity. These findings highlight the importance of optimizing the dosage to balance efficacy and safety .

Metabolic Pathways

Benzoxazole, 6-bromo-4-fluoro-2-methyl-, is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, which convert the compound into various metabolites. These metabolites can have different biological activities and can contribute to the overall pharmacological effects of the compound. The interaction of benzoxazole, 6-bromo-4-fluoro-2-methyl-, with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of benzoxazole, 6-bromo-4-fluoro-2-methyl-, within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of benzoxazole, 6-bromo-4-fluoro-2-methyl-, plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its molecular targets and exert its biological effects. For example, the accumulation of benzoxazole, 6-bromo-4-fluoro-2-methyl-, in the nucleus can enhance its ability to modulate gene expression and inhibit DNA replication .

Properties

IUPAC Name

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIIBJDQDIQTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-3-fluorophenol (1 equiv), ytterbium(iii) trifluoromethanesulfonate (0.01 equiv), and trimethyl orthoacetate (1.2 equiv) in EtOH (1.3 M) was heated to 90° C. for 2 h. The reaction mixture was filtered through celite and washed with EtOH. The residual filtrate was concentrated in vacuo, then saturated aqueous sodium bicarbonate added and extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified using silica gel chromatography (0 to 60% ethyl acetate in hexane) to afford the title compound (73% yield). MS (ESI) m/z 232.2 [M+H]+.
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